3-(Thiophen-3-ylmethylamino)benzamide
CAS No.:
Cat. No.: VC12976292
Molecular Formula: C12H12N2OS
Molecular Weight: 232.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2OS |
|---|---|
| Molecular Weight | 232.30 g/mol |
| IUPAC Name | 3-(thiophen-3-ylmethylamino)benzamide |
| Standard InChI | InChI=1S/C12H12N2OS/c13-12(15)10-2-1-3-11(6-10)14-7-9-4-5-16-8-9/h1-6,8,14H,7H2,(H2,13,15) |
| Standard InChI Key | DJFSDQRVAPDRMV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NCC2=CSC=C2)C(=O)N |
| Canonical SMILES | C1=CC(=CC(=C1)NCC2=CSC=C2)C(=O)N |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s backbone consists of a benzamide group () substituted at the meta position with a thiophen-3-ylmethylamino moiety. The thiophene ring, a five-membered heterocycle containing sulfur, introduces electronic heterogeneity, enhancing potential interactions with biological targets. The IUPAC name 3-(thiophen-3-ylmethylamino)benzamide reflects this substitution pattern, while the SMILES notation provides a precise topological representation.
Electronic and Steric Features
The thiophene ring’s electron-rich nature facilitates π-π stacking and charge-transfer interactions, which are critical for binding to enzymes or receptors. The methylamino linker () adds flexibility, allowing the thiophene group to adopt favorable conformations during molecular recognition. Density functional theory (DFT) studies on analogous compounds suggest that the sulfur atom’s lone pairs contribute to nucleophilic reactivity, potentially enhancing antioxidant activity.
Synthesis and Characterization
Synthetic Routes
While no explicit protocol for 3-(Thiophen-3-ylmethylamino)benzamide exists in published literature, reductive amination and nucleophilic substitution are plausible strategies based on related compounds . For example:
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Reductive Amination: Reacting 3-aminobenzamide with thiophene-3-carboxaldehyde in the presence of a reducing agent like sodium cyanoborohydride () could yield the target compound .
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Nucleophilic Substitution: Thiophen-3-ylmethanol could be converted to its mesylate derivative, followed by displacement with 3-aminobenzamide.
Table 1: Hypothetical Synthesis Parameters
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| 1 | Thiophene-3-carboxaldehyde, , MeOH, RT | 65–75% |
| 2 | Thiophen-3-ylmethanol, MsCl, EtN, DCM | 80–85% |
| 3 | 3-aminobenzamide, KCO, DMF, 60°C | 70–78% |
Characterization Techniques
Post-synthesis, structural validation would involve:
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NMR Spectroscopy: NMR would reveal peaks for the benzamide aromatic protons (~7.5–8.0 ppm), thiophene protons (~6.8–7.2 ppm), and methylamino protons (~3.0–3.5 ppm).
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Mass Spectrometry: ESI-MS would show a molecular ion peak at [M+H].
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IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm) and N-H (~3300 cm) would confirm the benzamide group.
| Compound | DPPH Inhibition (%) | IC (μM) |
|---|---|---|
| Thiophene-2-carboxamide | 55 | 110 |
| 3-Aminothiophene derivative | 68 | 85 |
| Hypothetical Target | 62–70 | 90–100 |
Antibacterial Efficacy
The compound’s ability to disrupt bacterial membranes or inhibit enzymes like DNA gyrase is theorized. In a study of structurally related benzamides, MIC values against E. coli and S. aureus ranged from 32–128 μg/mL, with electron-withdrawing groups enhancing potency. The thiophene moiety’s lipophilicity could improve membrane permeability, potentially lowering MIC values for the target compound.
Mechanistic Hypotheses
Enzyme Inhibition
Molecular docking simulations suggest that the benzamide group could hydrogen-bond with catalytic residues in bacterial dihydrofolate reductase (DHFR), while the thiophene ring engages in hydrophobic interactions with adjacent pockets. This dual binding mode may explain inhibitory activity in analogs.
Radical Scavenging
The sulfur atom in thiophene can stabilize radical intermediates through resonance, as shown in the proposed mechanism below:
This pathway mirrors the behavior of glutathione, a natural antioxidant.
Applications in Medicinal Chemistry
Lead Optimization
The compound’s modular structure allows for derivatization at multiple sites:
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Benzamide Core: Introducing electron-donating groups (e.g., -OCH) could enhance antioxidant activity.
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Thiophene Ring: Halogenation (e.g., -Cl) may improve antibacterial potency by increasing electrophilicity.
Drug Delivery Systems
Encapsulation in lipid nanoparticles or conjugation to polyethylene glycol (PEG) could address solubility limitations, a common issue for benzamide derivatives.
Future Research Directions
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Synthetic Optimization: Develop scalable routes with greener solvents (e.g., ethanol/water mixtures) to improve sustainability .
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In Vivo Studies: Evaluate bioavailability and toxicity in rodent models to validate preclinical potential.
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Target Identification: Use proteomic approaches to identify binding partners and elucidate mechanisms.
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